
3,5,6'-Tri(N-Benzyloxycarbonyl) Kanamycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A is a modified version of Kanamycin A, a commonly used aminoglycoside antibiotic. It is an impurity of Amikacin, which is an antibacterial compound used in the treatment of diseases and illnesses arising from gram-negative bacterium .
Synthesis Analysis
The synthesis of 3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A involves complexation of kanamycin A with Zn(OAc)2 and its further treatment with CbzCl in methanol in the presence of 1 eq. of Et3N . N3, N6’-Di-benzyloxycarbonyl kanamycin A was used as an amine component for the amidation reactions .Molecular Structure Analysis
The molecular formula of 3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A is C42H54N4O17 . Its molecular weight is 886.89 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A include complexation, treatment with CbzCl, and amidation . New MS fragmentation patterns for N-Cbz-protected aminoglycosides were discovered during the synthesis .Physical And Chemical Properties Analysis
3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A appears as a white solid . It is soluble in DMF . It should be stored at -20°C .Wirkmechanismus
As a derivative of Kanamycin A, it is likely that 3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A shares a similar mechanism of action. Kanamycin A works by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .
Zukünftige Richtungen
The significant increase of microbial resistance to glycopeptides has prompted researchers to design new semisynthetic glycopeptide derivatives, such as dual-action antibiotics that contain a glycopeptide molecule and an antibacterial agent of a different class . The resulting conjugates are active against Gram-positive bacteria, and some are active against vancomycin-resistant strains . Conjugates of two different classes can serve as dual-target antimicrobial candidates for further investigation and improvement .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for '3,5,6'-Tri(N-Benzyloxycarbonyl) Kanamycin A' involves the protection of the amine groups on kanamycin A followed by selective deprotection and subsequent coupling with N-Benzyloxycarbonyl chloride. The final product is obtained by deprotection of the remaining Boc groups.", "Starting Materials": [ "Kanamycin A", "N-Benzyloxycarbonyl chloride", "Diisopropylethylamine", "Methanol", "Dichloromethane", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of kanamycin A amine groups with Boc anhydride in the presence of diisopropylethylamine and methanol", "Selective deprotection of the 3,5,6 amine groups with hydrochloric acid in methanol", "Coupling of the deprotected kanamycin A with N-Benzyloxycarbonyl chloride in the presence of triethylamine and dichloromethane", "Deprotection of the remaining Boc groups with sodium bicarbonate in water" ] } | |
CAS-Nummer |
67470-54-6 |
Produktname |
3,5,6'-Tri(N-Benzyloxycarbonyl) Kanamycin A |
Molekularformel |
C₄₂H₅₄N₄O₁₇ |
Molekulargewicht |
886.89 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



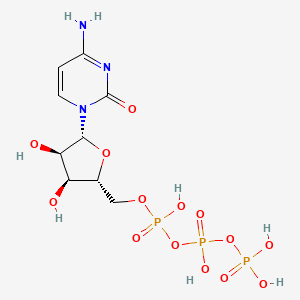
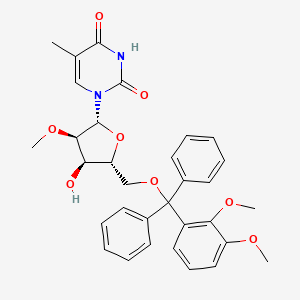
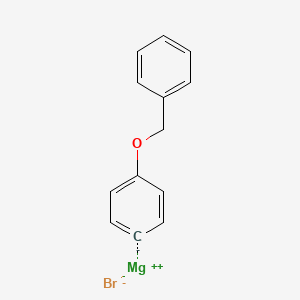

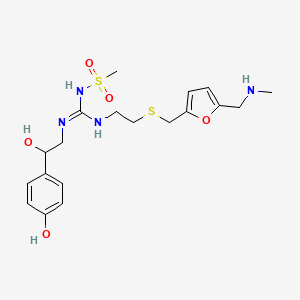
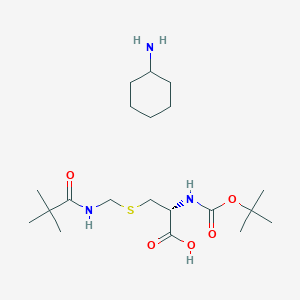

![disodium;2-hydroxy-5-[(Z)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate](/img/structure/B1142517.png)